Benzimidazo[1,2-c]quinazoline-6(5H)-thione
Overview
Description
Mechanism of Action
Target of Action
Benzimidazo[1,2-c]quinazoline-6(5H)-thione is primarily targeted towards various bacterial strains. It has shown promising antimicrobial activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with bacterial cells and induces changes in the bacterial cell membrane. This interaction might be the cause or consequence of cell death
Biochemical Pathways
The compound’s action involves the generation of reactive oxygen species (ROS). A moderate ROS generation plays a crucial role in cell proliferation and differentiation, whereas the excess production of ROS induces oxidative damage to cellular lipids, proteins, and DNA in bacteria which leads to cell death .
Pharmacokinetics
The compound’s antimicrobial activity suggests that it has sufficient bioavailability to exert its effects on bacterial cells .
Result of Action
The compound exhibits potent antimicrobial activity. It has shown promising minimum inhibitory concentration (MIC) values for all bacterial strains tested, suggesting a strong antibacterial effect . Moreover, it also showed pronounced antifungal activity against both Aspergillus niger and Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazo[1,2-c]quinazoline-6(5H)-thione typically involves a multi-step process. One common method includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reactions. This method provides moderate to good yields . Another approach involves the reaction of 2-(2-bromophenyl)benzimidazoles with cyanamide under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has shown promise in reducing reaction times and increasing yields, making it a potential candidate for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzimidazo[1,2-c]quinazoline-6(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzimidazo[1,2-c]quinazoline-6(5H)-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Indolo[1,2-c]quinazoline: Known for its antimicrobial activity.
Imidazo[1,2-c]quinazoline: Exhibits potential antifungal and antibacterial activities.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: Found in various biologically active natural products and pharmaceutical compounds.
Uniqueness: Benzimidazo[1,2-c]quinazoline-6(5H)-thione is unique due to its thione functionality, which imparts distinct chemical reactivity and biological activity. Its ability to generate ROS and target bacterial cell membranes sets it apart from other similar compounds .
Properties
IUPAC Name |
12H-benzimidazolo[1,2-c]quinazoline-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3S/c18-14-16-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)17(13)14/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZELHXRPSMWNIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C4C=CC=CC4=NC(=S)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947010 | |
Record name | Benzimidazo[1,2-c]quinazoline-6(12H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-82-3 | |
Record name | Benzimidazo(1,2-c)quinazoline-6(5H)-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazo[1,2-c]quinazoline-6(12H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzimidazo[1,2-c]quinazoline-6(5H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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